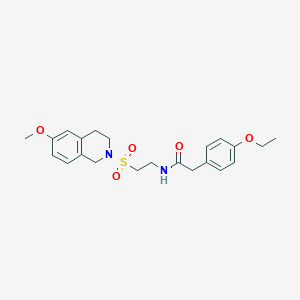

N-(indolin-5-yl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(indolin-5-yl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C13H12N4O. It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via a Suzuki cross-coupling reaction . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of “N-(indolin-5-yl)pyrazine-2-carboxamide” consists of a pyrazine ring attached to an indole ring via a carboxamide group . The molecular weight of the compound is 240.26.Chemical Reactions Analysis

While specific chemical reactions involving “N-(indolin-5-yl)pyrazine-2-carboxamide” are not mentioned in the search results, indole derivatives have been studied extensively for their reactivity. The presence of a carboxamide moiety in indole derivatives can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The compound “N-(indolin-5-yl)pyrazine-2-carboxamide” has a predicted density of 1.335±0.06 g/cm3 and a predicted boiling point of 363.3±42.0 °C .Applications De Recherche Scientifique

Corrosion Inhibition

Carboxamide derivatives, including compounds similar to N-(indolin-5-yl)pyrazine-2-carboxamide, have been studied for their potential as corrosion inhibitors. In one study, carboxamide ligands demonstrated inhibitive performance for mild steel protection in hydrochloric acid solution, acting via adsorption at the metal/solution interface. These findings suggest potential applications of N-(indolin-5-yl)pyrazine-2-carboxamide in corrosion protection for metals in acidic environments (Erami et al., 2019).

Anticancer Activity

The molecular hybridization concept has led to the development of novel indole derivatives linked to the pyrazole moiety, including structures related to N-(indolin-5-yl)pyrazine-2-carboxamide, as antitumor agents. These compounds have shown good-to-excellent antitumor activity against various human cancer cell lines, suggesting their potential as strong anticancer candidate drugs (Hassan et al., 2021).

Supramolecular Assembly

Studies on cocrystals derived from pyrazinecarboxamide and various carboxylic acids have highlighted the role of carboxamide derivatives in influencing supramolecular assembly. These findings could inform the design of new pharmaceuticals and materials with tailored properties, leveraging the molecular interactions of compounds like N-(indolin-5-yl)pyrazine-2-carboxamide (Adalder et al., 2012).

Antimicrobial and Antifungal Activity

N-(indolin-5-yl)pyrazine-2-carboxamide-related structures have been synthesized and evaluated for antimicrobial and antifungal activity. These compounds, particularly those with specific substitutions, showed significant in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains, offering a basis for developing new antimycobacterial agents (Zítko et al., 2013).

Fluorescent Tracer Agents for Medical Diagnostics

Hydrophilic pyrazine-bis(carboxamides) derived from similar compounds have been evaluated as fluorescent glomerular filtration rate (GFR) tracer agents for real-time point-of-care measurement. This application underscores the potential of N-(indolin-5-yl)pyrazine-2-carboxamide derivatives in medical diagnostics, facilitating non-invasive monitoring of kidney function (Rajagopalan et al., 2011).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1H-indol-5-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O/c18-13(12-8-14-5-6-16-12)17-10-1-2-11-9(7-10)3-4-15-11/h1-2,5-8,15H,3-4H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXYBPQSJRYJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(indolin-5-yl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2758196.png)

![6-Chloro-N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2758198.png)

![Methyl 2-(4-chlorophenyl)-2-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}acetate](/img/structure/B2758199.png)

![N-(2-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2758200.png)

![8-Methyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2758201.png)

![1-[4-({2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2758202.png)

![Ethyl 4-(6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2758203.png)

![1-[[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-cyclohexylpyrazine-2,3-dione](/img/structure/B2758205.png)

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)

![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)